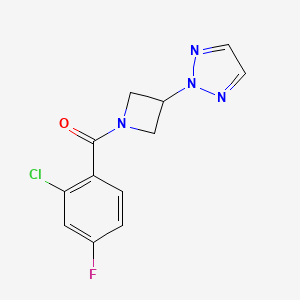
7-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, consisting of a benzene ring fused to a quinazoline ring . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “7-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone” would likely consist of a quinazolinone core, with chlorine atoms substituted at the 7-position of the quinazolinone ring and the 2-position of the phenyl ring .Chemical Reactions Analysis
The chemical reactions involving quinazolinones would largely depend on the substituents present on the quinazolinone core. Typically, quinazolinones can undergo reactions such as hydrolysis, reduction, and various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone” would be influenced by its molecular structure. For instance, the presence of the chlorine atoms could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Applications De Recherche Scientifique
Implications in Medicinal Chemistry Quinazoline derivatives, including 7-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, have been a focal point in medicinal chemistry due to their broad spectrum of biological activities. These compounds are significant in creating new potential medicinal agents, exhibiting diverse bioactivities like antibacterial properties against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability and versatility of the quinazolinone nucleus encourage the development of novel bioactive moieties, addressing challenges like antibiotic resistance and solubility issues in drug formulation (Tiwary et al., 2016).
Optoelectronic Materials Development Research on quinazoline derivatives extends into the field of optoelectronics, where these compounds contribute to the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems is particularly valuable for creating novel optoelectronic materials. Such derivatives have been used in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors, underscoring the potential of quinazoline compounds in advancing optoelectronic technologies (Lipunova et al., 2018).
Biological Evaluation and Synthetic Approaches The synthesis and biological evaluation of polycyclic 4(3H)-quinazolinones, which include 7-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, focus on compounds with additional fused aromatic or heteroaromatic rings. These molecules exhibit a wide range of biological activities, opening new avenues in the search for active molecules across various domains of pharmaceutical research (Demeunynck & Baussanne, 2013).
Exploration of Anticancer Properties Quinazoline derivatives are extensively studied for their anticancer properties, showcasing the ability to inhibit critical cancer cell growth pathways. This research highlights the flexibility and efficacy of quinazoline derivatives in modulating gene and protein expressions involved in cancer progression, such as receptor tyrosine kinases and epidermal growth factor receptors. The continuous development and synthesis of novel quinazoline compounds as anticancer drugs remain a promising area of research, offering potential therapeutic advances in oncology (Moorthy et al., 2023).
Safety And Hazards
The safety and hazards associated with “7-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone” would depend on various factors including its physical and chemical properties, its biological activity, and the dose administered. It’s important to handle all chemicals with appropriate safety precautions .
Orientations Futures
The future research directions for “7-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone” and related compounds could involve further exploration of their biological activities, the development of more efficient synthesis methods, and the design of new quinazolinone derivatives with improved pharmacological properties .
Propriétés
IUPAC Name |
7-chloro-2-(2-chlorophenyl)-3-hydroxyquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-8-5-6-10-12(7-8)17-13(18(20)14(10)19)9-3-1-2-4-11(9)16/h1-7,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMYJIFTMZOCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-(2-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

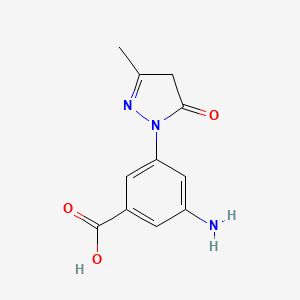
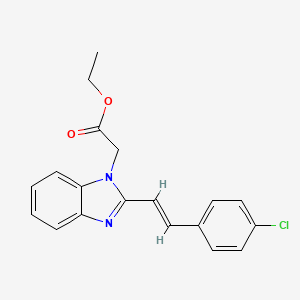
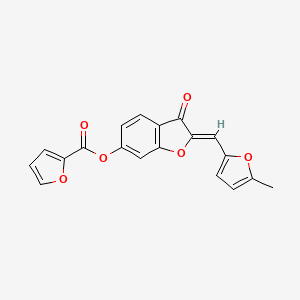
![N-(4-butylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2944280.png)
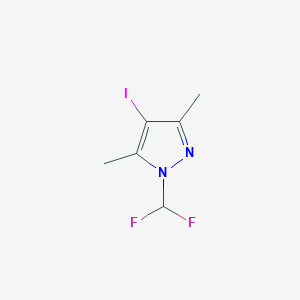
![(3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2944283.png)
![N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2944284.png)
![2-((5-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide](/img/structure/B2944287.png)
![N'-(3-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2944289.png)
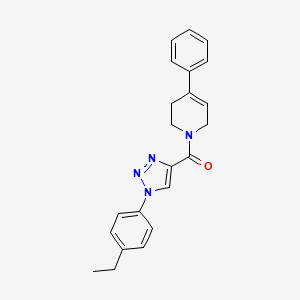
![4-[[1-(Oxetan-3-yl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2944293.png)

![4-allyl-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2944298.png)
